molecular formula C19H20ClNO B7945560 6-Phenylspiro[chromene-2,4-piperidine] hydrochloride

6-Phenylspiro[chromene-2,4-piperidine] hydrochloride

Cat. No.: B7945560
M. Wt: 313.8 g/mol
InChI Key: MMCLSZUSXZPDRU-UHFFFAOYSA-N
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Description

6-Phenylspiro[chromene-2,4-piperidine] hydrochloride is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure where a chromene ring is fused with a piperidine ring, creating a spiro linkage. The presence of both oxygen and nitrogen heteroatoms in its structure contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylspiro[chromene-2,4-piperidine] hydrochloride typically involves a multi-step process. One common method includes the condensation of a chromene derivative with a piperidine derivative under acidic conditions. For instance, the reaction of 2-hydroxyacetophenone with piperidine in the presence of hydrochloric acid can yield the desired spiro compound. The reaction conditions often require refluxing the mixture in a suitable solvent such as methanol or ethanol to facilitate the cyclization and formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Phenylspiro[chromene-2,4-piperidine] hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromene and piperidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Phenylspiro[chromene-2,4-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylspiro[chromene-2,4-piperidine] hydrochloride stands out due to its specific combination of a chromene and piperidine ring, which imparts unique biological activities and potential therapeutic applications. The presence of both oxygen and nitrogen heteroatoms in its structure further enhances its versatility and effectiveness in various applications .

Properties

IUPAC Name

6-phenylspiro[chromene-2,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO.ClH/c1-2-4-15(5-3-1)16-6-7-18-17(14-16)8-9-19(21-18)10-12-20-13-11-19;/h1-9,14,20H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCLSZUSXZPDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C=CC3=C(O2)C=CC(=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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